molecular formula C17H25NO2 B14537695 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate CAS No. 61909-40-8

1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate

Cat. No.: B14537695
CAS No.: 61909-40-8
M. Wt: 275.4 g/mol
InChI Key: NIPRQGILTHPHBC-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate is a chemical compound that features a piperidine ring, a propan-2-yl group, and a 3,5-dimethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 1-(Piperidin-1-yl)propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions[][3].

Major Products Formed:

Scientific Research Applications

1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate moiety may enhance the compound’s binding affinity and specificity for certain receptors. These interactions can lead to various biological effects, such as analgesia or anti-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-1-yl)propan-2-yl 3,5-dimethylbenzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the piperidine ring and the benzoate moiety allows for diverse interactions with molecular targets, making it a versatile compound in various applications .

Properties

CAS No.

61909-40-8

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl 3,5-dimethylbenzoate

InChI

InChI=1S/C17H25NO2/c1-13-9-14(2)11-16(10-13)17(19)20-15(3)12-18-7-5-4-6-8-18/h9-11,15H,4-8,12H2,1-3H3

InChI Key

NIPRQGILTHPHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC(C)CN2CCCCC2)C

Origin of Product

United States

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